

Physicochemical characteristics of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No.: B1460681

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid**

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of **4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is a well-established "privileged structure," frequently appearing in molecules with diverse biological activities. Understanding the fundamental characteristics of this specific building block—from its solubility and ionization state to its spectroscopic signature—is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This document synthesizes publicly available data and established analytical methodologies to serve as a vital resource for researchers, chemists, and drug development professionals.

Core Molecular Identity and Physical Properties

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid is a solid, crystalline compound at room temperature.^[1] Its chemical structure consists of a fused pyrimidine and benzene ring system, forming the quinazolinone core, with a carboxylic acid substituent at the 7-position.

Chemical Structure:

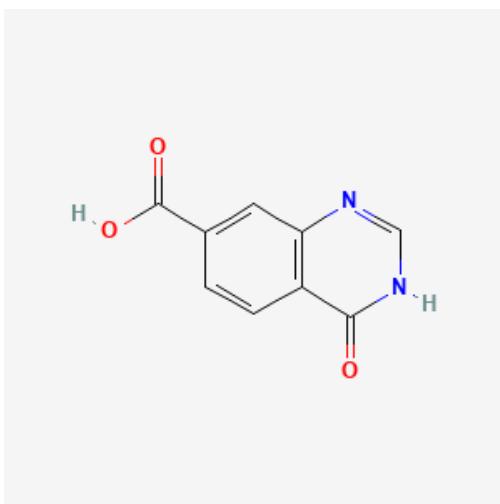


Image Source: PubChem CID 135483588.[\[2\]](#)

The key identifiers and fundamental physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	4-oxo-3,4-dihydroquinazoline-7-carboxylic acid	PubChem [2]
Synonyms	7-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-	Vertex AI Search [3]
CAS Number	202197-73-7	ChemicalBook [1]
Molecular Formula	C ₉ H ₆ N ₂ O ₃	PubChem [2]
Molecular Weight	190.16 g/mol	PubChem [2]
Physical Form	Solid	ChemicalBook [1]
Melting Point	>300 °C	ChemicalBook [1]

Expert Insight: The exceptionally high melting point (>300 °C) is a critical physical characteristic.[\[1\]](#) It strongly suggests a highly stable crystal lattice structure, dominated by potent intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups and the amide-like functionalities of the quinazolinone ring. This high lattice energy is a principal contributor to the compound's limited solubility in many solvents.

Solubility, Ionization, and Partitioning Behavior

For any compound intended for biological application, its behavior in aqueous environments is a critical determinant of its future success. This is governed by the interplay of its acidity (pKa), solubility, and lipophilicity (LogP).

Parameter	Value (Predicted/Experimental)	Significance in Drug Development	Source
pKa (Predicted)	3.74 ± 0.20	Determines the ionization state at physiological pH (7.4).	ChemicalBook[1]
Aqueous Solubility	Slightly soluble	Impacts dissolution rate, bioavailability, and formulation strategies.	ChemicalBook[1]
DMSO Solubility	Slightly soluble (enhanced by heating)	Common solvent for initial screening and stock solution preparation.	ChemicalBook[1]
XLogP3-AA (Predicted)	0.2	Measures lipophilicity; influences membrane permeability and absorption.	PubChem[2]

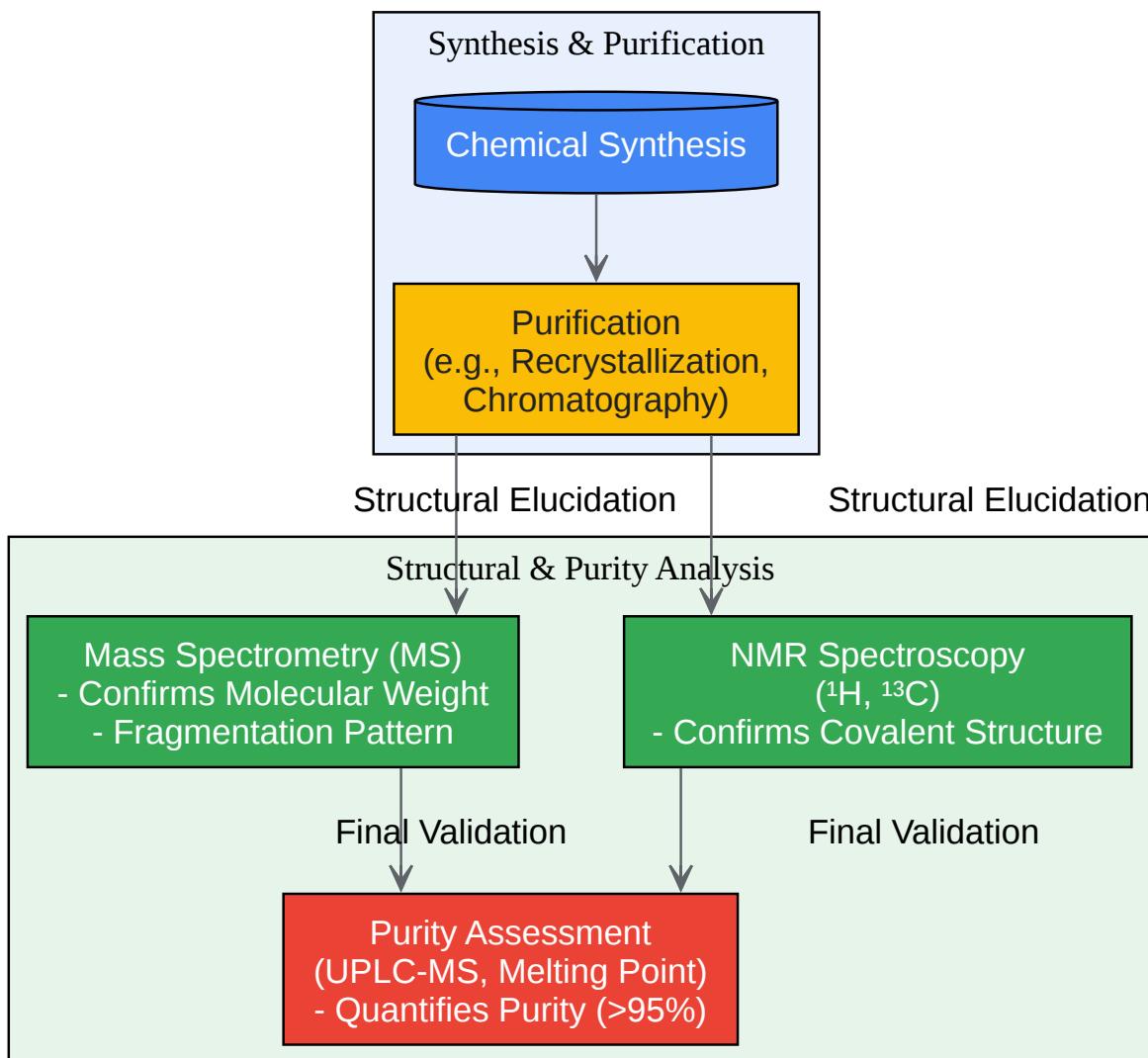
2.1. Acid-Base Properties (pKa)

The predicted pKa of 3.74 is attributed to the carboxylic acid group.[1] This value indicates it is a weak acid. In the context of drug development, this is highly significant:

- At physiological pH (~7.4): The carboxylic acid will be almost entirely deprotonated, existing as a negatively charged carboxylate anion.
- In the stomach (~pH 1-2): The molecule will be predominantly in its neutral, protonated form.

This pH-dependent charge state directly influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The ionized form typically exhibits higher aqueous solubility but lower passive membrane permeability compared to the neutral form.

2.2. Solubility Profile


The compound is described as slightly soluble in both water and DMSO.^[1] The poor aqueous solubility, despite a relatively hydrophilic predicted LogP, is likely dominated by the strong intermolecular forces in its solid state, as indicated by the high melting point. Overcoming this high crystal lattice energy requires significant solvation energy, which is not readily provided by water. For practical laboratory use, heating may be required to dissolve the compound in organic solvents like DMSO.

2.3. Lipophilicity (LogP)

The predicted partition coefficient (XLogP3-AA) of 0.2 suggests the molecule is relatively hydrophilic.^[2] This value falls well within the parameters of Lipinski's Rule of Five for drug-likeness. However, this parameter must be considered alongside solubility data. While a low LogP is often favorable for avoiding metabolic clearance issues, the overriding factor for this molecule's bioavailability will likely be its dissolution rate, which is hampered by its poor solubility.

Analytical and Spectroscopic Characterization Workflow

Confirming the identity, structure, and purity of **4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid** is essential. A standard analytical workflow integrates several techniques to provide a complete and validated characterization of the molecule.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the synthesis and analytical characterization of the target compound.

3.1. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For $C_9H_6N_2O_3$, the expected exact mass is 190.0378 Da.[\[2\]](#) Common fragmentation patterns observed in the mass spectrum would likely involve:

- Loss of H_2O (water): From the carboxylic acid.

- Loss of CO (carbon monoxide): From the quinazolinone ring.
- Loss of COOH (carboxyl group): A common fragmentation for carboxylic acids. PubChem lists major fragments at m/z 189, 173, and 118, which are consistent with these fragmentation pathways.[\[2\]](#)

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in a deuterated solvent like DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons.

- ¹H NMR: One would expect to see distinct signals in the aromatic region (typically 7.5-8.5 ppm) corresponding to the three protons on the benzene ring portion. Additionally, signals for the N-H proton of the quinazolinone ring and the O-H proton of the carboxylic acid would be present, often as broad singlets that are exchangeable with D₂O.
- ¹³C NMR: The spectrum would show nine distinct carbon signals, including characteristic peaks for the two carbonyl carbons (C=O) at the lower field (typically >160 ppm) and aromatic carbons in the 120-150 ppm range.

While specific spectral data for this exact compound is not readily available in peer-reviewed literature, extensive data exists for closely related derivatives, which serves as an authoritative guide for spectral interpretation.[\[4\]](#)[\[5\]](#)[\[6\]](#)

3.3. Infrared (IR) Spectroscopy IR spectroscopy is useful for confirming the presence of key functional groups. Expected characteristic absorption bands include:

- ~1680-1710 cm⁻¹: C=O stretching vibration from the carboxylic acid.
- ~1650-1680 cm⁻¹: C=O stretching from the amide-like carbonyl in the quinazolinone ring.
- ~2500-3300 cm⁻¹: A broad O-H stretching band from the hydrogen-bonded carboxylic acid.
- ~3100-3300 cm⁻¹: N-H stretching vibration.

Recommended Experimental Protocols

The following protocols represent self-validating, field-proven methodologies for determining the key physicochemical properties of **4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid**.

4.1. Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining intrinsic solubility.

- Preparation: Add an excess amount of the solid compound to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. Ensure enough solid is present so that it remains undissolved at equilibrium.
- Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states.
- Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- Sampling & Dilution: Carefully remove a known volume of the clear supernatant. Dilute the supernatant with the mobile phase to be used for analysis to bring the concentration within the calibrated range of the detector.
- Quantification: Analyze the diluted sample using a validated UPLC-UV or LC-MS method against a standard curve prepared from a known concentration stock solution (typically in DMSO).
- Validation: The presence of solid material at the end of the experiment validates that the solution was indeed saturated.

4.2. Protocol: Purity and Identity Confirmation via UPLC-MS

This protocol is essential for routine quality control.

- System: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a mass spectrometer (e.g., a Time-of-Flight or Quadrupole instrument).

- Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 μ m) is standard.
- Mobile Phase:
 - A: Water + 0.1% Formic Acid
 - B: Acetonitrile + 0.1% Formic Acid
- Gradient: Run a linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes to ensure separation of the main compound from any potential impurities.
- Detection:
 - UV/Vis Detector: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm). Purity can be estimated by the area percentage of the main peak.
 - Mass Spectrometer: Operate in both positive and negative electrospray ionization (ESI) modes to confirm the presence of the $[M+H]^+$ and $[M-H]^-$ ions, respectively, matching the compound's molecular weight.

Conclusion

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid presents a physicochemical profile defined by high thermal stability, poor aqueous solubility, and an acidic nature that renders it anionic at physiological pH. Its high melting point and low solubility are direct consequences of strong crystal lattice energy, a factor that must be addressed in any drug development program through formulation strategies such as salt formation or particle size reduction. The analytical methods outlined provide a robust framework for its characterization, ensuring the quality and integrity of this valuable chemical building block for the advancement of medicinal chemistry research.

References

- **4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid.**
- **4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid** | C9H6N2O3 | CID 135483588.
PubChem. [\[Link\]](#)

- Turanlı, S., Ergül, A. G., Jordan, P. M., Olgaç, A., Çalışkan, B., Werz, O., & Banoglu, E. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega. [\[Link\]](#)
- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega via PubMed Central. [\[Link\]](#)
- 4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid. PubChemLite. [\[Link\]](#)
- Johne, S., & Jung, B. (1978).
- Thapa, P., Karki, R., Choi, H., Choi, J. H., Yun, M., Jeong, B.-S., Jung, M. J., & Kwon, Y. (2015). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. [\[Link\]](#)
- Li, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. [\[Link\]](#)
- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents.
- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
- 4 Oxo 3 4 dihydroquinazoline 2 carbohydrazide. mzCloud. [\[Link\]](#)
- 4-Oxo-3,4-dihydroquinazolin-2-carboxylic acid, 97%. J&K Scientific. [\[Link\]](#)
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [\[Link\]](#)
- 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives...
- (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. MDPI. [\[Link\]](#)
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- Wang, D. Z., Yan, L., & Ma, L. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), 53662. [\[Link\]](#)
- Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,4-DIHYDRO-4-OXOQUINAZOLINE-7-CARBOXYLIC ACID CAS#: 202197-73-7 [m.chemicalbook.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physicochemical characteristics of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1460681#physicochemical-characteristics-of-4-oxo-3-4-dihydroquinazoline-7-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com